"1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride" synthesis route and mechanism
"1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride" synthesis route and mechanism
An In-Depth Technical Guide to the Synthesis of 1-Azepanyl(2-pyrrolidinyl)methanone Hydrochloride
Introduction
1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is a molecule featuring a central amide bond linking a pyrrolidine ring, derived from the amino acid proline, and a seven-membered azepane ring. As a derivative of proline, a unique secondary amino acid, this compound and its analogues are of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous bioactive compounds and pharmaceuticals.[1] The synthesis of such molecules is fundamentally an exercise in amide bond formation, one of the most frequently performed reactions in the pharmaceutical industry.[2][3]
This guide provides a detailed examination of a robust and widely applicable synthetic route to 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride. It delves into the mechanistic underpinnings of the chosen chemical strategy, explains the rationale behind the selection of reagents and conditions, and presents a detailed experimental protocol suitable for a laboratory setting. The core of this synthesis lies in the coupling of a protected proline derivative with azepane, followed by deprotection to yield the final hydrochloride salt.
Retrosynthetic Analysis & Strategic Planning
The primary disconnection for 1-Azepanyl(2-pyrrolidinyl)methanone is the amide bond. This retrosynthetic step logically breaks the target molecule into two readily available building blocks: a pyrrolidine-2-carboxylic acid (proline) derivative and azepane (also known as hexamethyleneimine).
Caption: Overall synthetic workflow diagram.
Mechanistic Deep Dive: The Role of DCC and HOBt
The coupling reaction is a multi-step process designed to maximize yield and, crucially, to prevent racemization of the chiral center in the proline starting material. [4]
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Activation of Carboxylic Acid: The process begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (N-Boc-proline). The resulting carboxylate then attacks the central carbon of the protonated DCC. This forms a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent but is also unstable and prone to racemization, especially with amino acid substrates. [5]2. HOBt Interception (Racemization Suppression): This is where the additive HOBt plays its vital role. HOBt is a better nucleophile than the amine (azepane) and rapidly attacks the O-acylisourea intermediate. [4]This forms a new activated species, the HOBt-ester, and releases dicyclohexylurea (DCU) as a byproduct. The HOBt-ester is sufficiently reactive to proceed with the amidation but is significantly more stable and less susceptible to racemization than the O-acylisourea. [4][6]3. Amide Bond Formation: The amine (azepane) then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester. This forms a tetrahedral intermediate which subsequently collapses to yield the desired amide product and regenerates HOBt.
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Byproduct Removal: The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and conveniently precipitates out of the reaction mixture, allowing for easy removal by filtration.
Caption: Mechanism of DCC/HOBt mediated amide coupling.
Detailed Experimental Protocol
This protocol outlines the synthesis starting from N-Boc-L-proline. Appropriate adjustments can bemade for the D-enantiomer.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Volume |
| N-Boc-L-proline | 215.25 | 1.0 | user-defined | - |
| Azepane | 99.17 | 1.1 | calculated | calculated |
| HOBt Hydrate | ~153.14 | 1.2 | calculated | - |
| DCC | 206.33 | 1.1 | calculated | - |
| DMF (Solvent) | - | - | - | calculated |
| 4M HCl in Dioxane | - | Excess | - | calculated |
Part A: Amide Coupling
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-L-proline (1.0 eq) and HOBt hydrate (1.2 eq). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration relative to proline).
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Initial Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
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Reagent Addition: Add azepane (1.1 eq) to the cooled solution, followed by the portion-wise addition of solid DCC (1.1 eq). A white precipitate (DCU) will begin to form.
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Reaction Progression: Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 12-16 hours (overnight).
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Work-up & Purification:
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Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.
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Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amide as an oil or solid. Further purification can be achieved via column chromatography if necessary.
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Part B: Boc Deprotection and Salt Formation
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Deprotection: Dissolve the crude N-Boc protected amide from Part A in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
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Acidification: To this solution, add an excess of 4M HCl in dioxane (typically 5-10 eq).
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Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Gas evolution (isobutylene) will be observed.
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Isolation: The hydrochloride salt product will often precipitate directly from the reaction mixture. If it does not, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to induce precipitation and remove non-polar impurities.
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Final Product: Filter the solid product, wash with cold diethyl ether, and dry under vacuum to obtain 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride as a white or off-white solid.
Conclusion
The synthesis of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is reliably achieved through a standard peptide coupling protocol. The strategic use of N-Boc protection for the proline starting material prevents unwanted side reactions. The selection of a carbodiimide coupling agent like DCC, critically supplemented with a racemization-suppressing additive such as HOBt, ensures an efficient and stereochemically controlled formation of the central amide bond. The final deprotection and salt formation are conveniently accomplished in a single step using HCl in dioxane, providing a direct and high-yielding route to the target compound. This methodology is robust, well-documented in the principles of organic synthesis, and serves as a foundational technique for constructing a wide array of proline-containing amides for research and development.
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